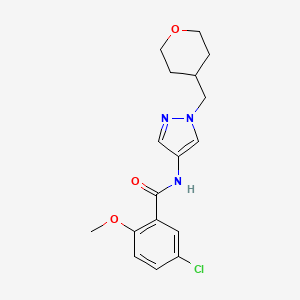![molecular formula C19H19N5O4S B2894762 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172804-94-2](/img/structure/B2894762.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a five-membered lactam and a common structural motif in many pharmaceuticals and natural products . It also contains a pyrazole group (3-methyl-1H-pyrazol-5-yl), which is a class of organic compounds with a five-membered ring with two nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone and pyrazole rings, along with the ethoxybenzothiazole group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyrrolidinone group could undergo reactions typical of lactams .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrolidinone group could impact its solubility .科学的研究の応用
Synthesis and Insecticidal Assessment
- Fadda et al. (2017) discussed the synthesis of various heterocycles, including derivatives of this compound, and evaluated their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's potential as an insecticide in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity
- Al-Sanea et al. (2020) investigated derivatives of this compound for anticancer activity. They tested these compounds on 60 cancer cell lines, finding that one compound showed significant inhibition against eight different cancer cell lines. This suggests potential applications in developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized and characterized coordination complexes of pyrazole-acetamide derivatives. They found significant antioxidant activity in these complexes, pointing to potential uses in oxidative stress-related therapies (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Antiproliferative Activity
- Alqahtani and Bayazeed (2020) explored the synthesis and antiproliferative activity of pyridine linked thiazole derivatives. Their findings show promise for the application of these compounds in cancer treatment, particularly against breast and liver cancer cell lines (Alqahtani & Bayazeed, 2020).
Antimicrobial and Antioxidant Applications
- Hossan (2020) synthesized derivatives of this compound and conducted molecular docking studies to estimate their antioxidant efficacy. The in vitro studies confirmed their significant antioxidant activity, suggesting potential in combating oxidative stress and microbial infections (Hossan, 2020).
Synthesis and Antimicrobial Activity
- Bondock et al. (2008) utilized a similar compound as a key intermediate in the synthesis of various heterocycles. These compounds were evaluated as antimicrobial agents, indicating potential use in treating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-12-5-4-6-13-18(12)21-19(29-13)24-14(9-11(2)22-24)20-15(25)10-23-16(26)7-8-17(23)27/h4-6,9H,3,7-8,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMFBKAHUXWMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

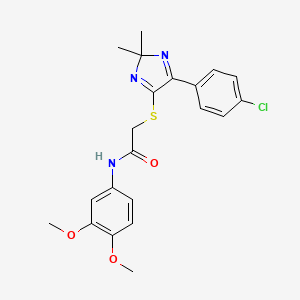
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2894684.png)
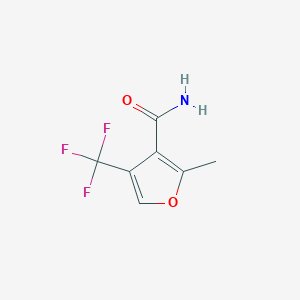
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2894687.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2894688.png)
![(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2894689.png)

![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)
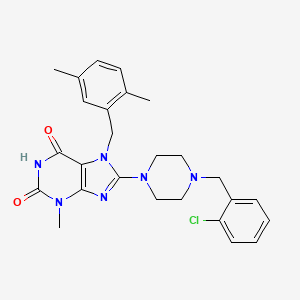
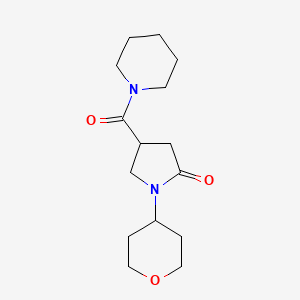
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)
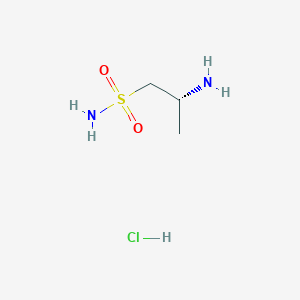
![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)
